2-Bromophenylacetic acid

Descripción

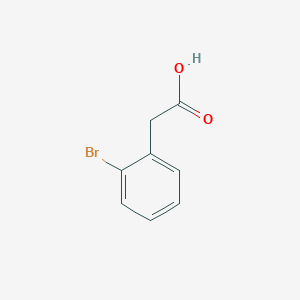

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-(2-bromophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO2/c9-7-4-2-1-3-6(7)5-8(10)11/h1-4H,5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWXSYDKEWORWBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1075149 | |

| Record name | 2-Bromophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1075149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18698-97-0 | |

| Record name | 2-Bromophenylacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18698-97-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromophenylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018698970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1075149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromophenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.629 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes to 2-Bromophenylacetic Acid

Established methods for synthesizing this compound primarily involve the direct bromination of phenylacetic acid precursors or alternative multi-step sequences starting from different materials.

A common approach for synthesizing brominated phenylacetic acids is through the electrophilic aromatic substitution of phenylacetic acid. wikipedia.org Specifically for the alpha-bromination of phenylacetic acid, several methods are documented. One established laboratory method involves the reaction of phenylacetic acid with elemental bromine. This reaction can be facilitated by the presence of phosphorus trichloride (B1173362) and carried out in a solvent like benzene (B151609) under reflux conditions. orgsyn.org Another approach utilizes N-Bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as 2,2'-azobis(isobutyronitrile) (AIBN) in a solvent like tetrachloromethane. chemicalbook.com

It is important to note that direct bromination of the phenyl ring of phenylacetic acid typically yields a mixture of ortho (2-bromo) and para (4-bromo) isomers, which then requires separation, often by fractional crystallization. wikipedia.org

Table 1: Comparison of Bromination Methods for Phenylacetic Acid

| Method | Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Hell-Volhard-Zelinsky | Phenylacetic acid, Bromine, Phosphorus trichloride | Reflux in benzene | α-Bromophenylacetic acid | 60-62% | orgsyn.org |

Alternative Synthetic Approaches

Alternative synthetic pathways to α-bromophenylacetic acid derivatives have been developed to overcome challenges associated with direct bromination. One notable method begins with an aromatic aldehyde, such as benzaldehyde (B42025). oup.com This two-step process involves:

Condensation of the aldehyde with methyl (methylthio)methyl sulfoxide.

Reaction of the resulting 1-methylsulfinyl-1-(methylthio)-2-arylethylene intermediate with bromine in acetic acid.

Biocatalytic methods offer a green alternative for the functionalization of this compound. Research has demonstrated the effective microbial hydroxylation of this compound to produce valuable hydroxylated derivatives. oup.comnih.gov Specifically, strains of the fungus Aspergillus have been used to convert this compound into 2-bromo-5-hydroxyphenylacetic acid. oup.comnih.gov This biotransformation is significant as it provides a key intermediate for the synthesis of medicinally important compounds like melatonin (B1676174) receptor agonists. oup.comoup.comresearchgate.net

The process involves incubating the fungus in a suitable broth, followed by the introduction of the this compound substrate. oup.com While the hydroxylation occurs, the selectivity can be a challenge, sometimes producing a mixture of regioisomers. For instance, studies have reported the formation of both 2-bromo-5-hydroxyphenylacetic acid and the desired 2-bromo-6-hydroxyphenylacetic acid, which then need to be separated chromatographically. oup.com This represents the first reported instance of microbial hydroxylation of this specific compound. oup.comoup.com

Table 2: Microbial Hydroxylation of this compound

| Microorganism | Substrate | Product | Significance | Reference |

|---|

Advanced Synthetic Techniques for this compound and its Derivatives

Modern synthetic chemistry employs sophisticated catalytic systems to enhance the efficiency and scope of reactions involving this compound and its derivatives.

Palladium (Pd)-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds. While not a direct synthesis of this compound itself, these reactions are crucial for elaborating its derivatives into more complex structures. For example, the derivative 4-bromo-2,3-dihydrobenzofuran, which is synthesized from the microbially hydroxylated product of this compound, readily undergoes Pd-mediated coupling reactions. oup.comnih.govoup.com This allows for the introduction of various substituents at the 4-position, providing access to a range of 4-substituted-2,3-dihydrobenzofurans. oup.comoup.com

Generally, palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are highly effective for coupling aryl halides (like brominated phenyl derivatives) with arylboronic acids to form biaryl compounds. mit.edunih.gov These methods offer high selectivity and are fundamental in medicinal chemistry and materials science. mit.eduthieme-connect.com

Phase-transfer catalysis (PTC) is a valuable technique that facilitates reactions between reactants located in different immiscible phases. This methodology has been applied to the synthesis of α-bromophenylacetic acids. google.com The process can involve reacting a substituted benzaldehyde with bromoform (B151600) and potassium hydroxide (B78521) in a biphasic system of water and a water-immiscible solvent (like isopropyl ether) in the presence of a phase-transfer catalyst, such as benzyltrimethylammonium (B79724) chloride. google.com This approach is particularly effective for preparing halogen-substituted phenylacetic acids at low temperatures, which helps to limit side reactions. google.com

Furthermore, derivatives of α-bromophenylacetic acid have been utilized in intramolecular cyclization reactions under phase-transfer catalysis conditions to produce cyclic amino acids like 2-phenylproline derivatives. researchgate.net In these syntheses, the ethyl ester of α-bromophenylacetic acid is a starting material, and the cyclization is achieved using a catalyst like triethylbenzylammonium chloride in a solid-liquid system. researchgate.net The use of PTC in these contexts often leads to high yields and can be a more practical alternative to homogeneous reaction conditions. google.comresearchgate.net

Enzyme-Mediated Synthesis of Analogs

The synthesis of chiral analogs of this compound has been effectively achieved using enzyme-mediated approaches, which offer high enantioselectivity. Lipases, in particular, have been extensively studied for the kinetic resolution of racemic esters of this compound.

One notable example is the use of Carica papaya lipase (B570770) (CPL) for the racemic resolution of (R,S)-2-bromophenylacetic acid octyl ester. researchgate.net Research has demonstrated high enantioselectivities with this enzyme in various organic solvents. researchgate.net Furthermore, lipases from the yeast Yarrowia lipolytica have shown significant potential. mdpi.com Both wild-type and engineered variants of Y. lipolytica lipase (Lip2) have been successfully employed to resolve 2-bromo-arylacetic acid esters. mdpi.com

Site-directed mutagenesis of Y. lipolytica Lip2 has led to variants with altered and improved properties. For instance, substituting valine at position 232 with alanine (B10760859) resulted in a tenfold increase in the resolution of 2-bromo-o-tolylacetic acid ethyl ester. mdpi.com In another study, changing the same alanine to leucine (B10760876) caused an inversion of the enzyme's enantiopreference from the (S) to the (R)-enantiomer. mdpi.com Double-substituted variants have also been created; a mutant with substitutions at positions 97 (aspartic acid to alanine) and 232 (valine to phenylalanine) exhibited reversed enantioselectivity and a 350% improvement in activity for the kinetic resolution of (R,S)-2-bromo-phenylacetic acid octyl ester. mdpi.com

The table below summarizes the impact of specific mutations on the catalytic activity of Y. lipolytica Lip2 in the resolution of this compound esters.

| Lipase Variant | Substrate | Key Finding | Reference |

| Y. lipolytica Lip2 (V232A) | 2-bromo-o-tolylacetic acid ethyl ester | 10-fold increase in resolution. | mdpi.com |

| Y. lipolytica Lip2 (V232L) | 2-bromo-arylacetic acid esters | Inversion of enantiopreference from (S) to (R). | mdpi.com |

| Y. lipolytica Lip2 (D97A, V232F) | (R,S)-2-bromo-phenylacetic acid octyl ester | Reversed enantioselectivity and a 350% improvement in activity. | mdpi.com |

Chemical Reactivity and Transformation Mechanisms

Acylation Reactions and Nucleophilic Interactions

This compound and its derivatives readily undergo acylation reactions, serving as acylating agents in the synthesis of more complex molecules. For instance, it can be used in the regioselective acylation of polyhydroxylated compounds, catalyzed by enzymes like Novozym-435. researchgate.net The electronic nature of this compound makes its derivatives susceptible to nucleophilic attack. evitachem.comsemanticscholar.org The electrophilicity of related β-keto esters has been studied, indicating a tendency to react with biological nucleophiles. semanticscholar.org

Derivatization for Pharmacological and Industrial Applications

This compound is a versatile starting material for the synthesis of a wide range of derivatives with potential pharmacological and industrial applications. ontosight.ainih.govsigmaaldrich.comsigmaaldrich.com

In medicinal chemistry, it is a precursor for compounds with potential anti-inflammatory and analgesic properties. For example, it has been used to synthesize quinoxaline (B1680401) amide analogs. nih.gov The bromine atom on the phenyl ring can be substituted by various nucleophiles to create diverse molecular scaffolds.

Industrially, it has been utilized as a surrogate standard in the analysis of environmental samples, such as in the extraction of nonylphenol polyethoxy carboxylates from sludges. dss.go.th It also serves as a starting reagent for the synthesis of fine chemicals like 8-methoxy-2-tetralone (B1364922) and di- and tri-substituted 2-oxopiperazines. sigmaaldrich.comsigmaaldrich.com

Reactions Leading to Heterocyclic Compounds

This compound is a valuable building block in heterocyclic synthesis. nih.gov It participates in condensation and cyclization reactions to form a variety of heterocyclic systems. For example, it has been used in the synthesis of thiazolo[3,2-a]benzimidazoles. The reaction of 1-substituted 2-mercaptobenzimidazole (B194830) with α-bromophenylacetic acid yields a 2-phenyl-3-hydroxy-thiazolo[3,2-a]benzimidazol-4-ium salt. clockss.org

Another example involves its use in the synthesis of mesoionic thiazol-3-ium-4-olates, which are versatile 1,3-dipoles. These intermediates, generated from this compound or its ester, can undergo cycloaddition reactions with alkynes to produce thiophene (B33073) and pyrid-2-one derivatives. nih.gov The reaction pathway and the resulting heterocyclic scaffold can be controlled by structural variations and reaction conditions, such as microwave activation. nih.gov

The table below details the synthesis of specific thiophene derivatives starting from intermediates derived from this compound.

| Product | Starting Materials | Yield | Reference |

| Dimethyl 2-(methylthio)-5-phenylthiophene-3,4-dicarboxylate | Mesoionic dipole (from this compound derivative) and dimethyl acetylenedicarboxylate | 30% | nih.gov |

| Methyl 2-(methylthio)-5-phenylthiophene-3-carboxylate | Mesoionic dipole (from this compound derivative) and methyl propiolate | 25% | nih.gov |

Hydrolytic Stability and Degradation Pathways

The stability of α-bromophenylacetic acid, a positional isomer of this compound, has been studied in aqueous methanol (B129727) solutions, revealing its susceptibility to hydrolytic degradation. nih.gov While stable in air and moisture under certain conditions, it undergoes nucleophilic substitution in polar protic solvents. nih.gov

A study on α-bromophenylacetic acid in 50% aqueous methanol demonstrated its decomposition via first-order reaction kinetics. nih.gov The primary degradation products identified were α-hydroxyphenylacetic acid (mandelic acid) and α-methoxyphenylacetic acid, formed through nucleophilic attack by water and methanol, respectively. nih.gov The degradation was confirmed using capillary electrophoresis (CE) coupled with mass spectrometry (MS). nih.gov This instability suggests that similar degradation pathways could be relevant for this compound under comparable conditions, which is a critical consideration for its use in pharmaceutical formulations and as a model analyte. nih.gov

| Analyte | Condition | Degradation Products | Kinetic Order | Reference |

| α-Bromophenylacetic acid | 50% aqueous methanol | α-Hydroxyphenylacetic acid, α-Methoxyphenylacetic acid | First-order | nih.gov |

Crystallographic and Structural Elucidation Studies

Single Crystal X-ray Diffraction Analysis of 2-Bromophenylacetic Acid

Single crystal X-ray diffraction provides a definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid.

In the crystal structure of this compound, the carboxyl group is twisted by 76.2 (3)° from the plane of the benzene (B151609) ring. nih.gov This non-planar arrangement is a result of steric hindrance between the ortho-bromo substituent on the phenyl ring and the carboxylic acid group. This significant torsion angle minimizes repulsive interactions and stabilizes the molecular conformation. The bond lengths and angles within the molecule are within the normal range observed for related structures. nih.gov

A study of the isostructural compound, 2-Chlorophenylacetic acid, shows a similar conformation, with the carboxyl group forming a dihedral angle of 74.83 (9)° with the benzene ring plane, further highlighting the influence of the ortho-halogen substituent on the molecular geometry. iucr.orgiucr.org

Table 1: Selected Torsion Angle for this compound

| Torsion Angle | Value (°) |

| Dihedral angle between carboxyl group and benzene ring | 76.2 (3) |

Data sourced from Kant et al. (2012) nih.gov

In the crystalline state, molecules of this compound are organized through a network of intermolecular interactions, with hydrogen bonding playing a primary role. nih.gov The carboxylic acid functional group is a potent hydrogen bond donor and acceptor, leading to the formation of well-defined structural motifs.

The most prominent interaction is the formation of centrosymmetric dimers through pairs of O—H⋯O hydrogen bonds between the carboxylic acid groups of two adjacent molecules. nih.gov This is a common and highly stable arrangement for carboxylic acids in the solid state. wsu.edu

Table 2: Hydrogen-bond geometry for this compound (Å, °)

| D—H⋯A | D—H | H⋯A | D⋯A | D—H⋯A |

| O8—H8⋯O9i | 0.87 (7) | 1.76 (7) | 2.630 (4) | 175 (3) |

| C6—H6⋯O9ii | 0.93 | 2.57 | 3.453 (5) | 158 |

Symmetry codes: (i) -x+2, -y, -z+1; (ii) x, -y+1/2, z-1/2. Data sourced from Kant et al. (2012) nih.gov

The crystal system for this compound is monoclinic, with the space group P21/c. nih.gov The unit cell parameters further define the repeating three-dimensional arrangement of the molecules. The layered structure, formed by the linking of dimers via C—H⋯O interactions, represents a common packing motif for phenylacetic acid derivatives. nih.goviucr.orgiucr.org The study of these supramolecular assemblies is crucial for understanding the physical properties of the solid material. nih.govwikipedia.org

Table 3: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

| Empirical formula | C₈H₇BrO₂ |

| Formula weight | 215.05 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 8.9732 (5) |

| b (Å) | 5.9114 (3) |

| c (Å) | 15.8489 (7) |

| β (°) | 99.529 (5) |

| Volume (ų) | 829.09 (7) |

| Z | 4 |

Data sourced from Kant et al. (2012) nih.gov

Polymorphism and Crystal Engineering of Related Compounds

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical area of study in materials science and pharmaceuticals. mpg.dersc.org While specific polymorphic studies on this compound are not extensively detailed in the provided context, the principles of crystal engineering in related carboxylic acids offer valuable insights. wsu.eduacs.org The formation of different hydrogen bonding patterns can lead to various crystal packings with distinct physical properties. diva-portal.org For instance, studies on other phenylacetic acid derivatives show that solvent choice and crystallization conditions can influence the resulting polymorphic form. diva-portal.org The strong tendency of carboxylic acids to form dimers often directs the primary supramolecular synthon, but variations in weaker interactions can give rise to different polymorphs. wsu.eduresearchgate.net

Conformational Analysis through Spectroscopic and Theoretical Methods

Beyond the solid state, understanding the conformational preferences of this compound in solution is essential. Spectroscopic and theoretical methods provide complementary information to the static picture from X-ray crystallography.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformation and dynamics of molecules in solution. copernicus.orgnih.gov For phenylacetic acid and its halogenated analogues, NMR studies can provide information about the rotational freedom around the C-C bond connecting the phenyl ring and the carboxylic acid group. researchgate.net

A study on phenylacetic acid and its halogenated derivatives, including the bromo-analogue, indicated that the conformational equilibrium is not significantly affected by the polarity of the medium. researchgate.net This suggests that the conformational preference is largely governed by intramolecular effects, such as the hyperconjugative effect, rather than interactions with the solvent. researchgate.net While detailed, specific NMR conformational data for this compound is not fully elucidated in the provided results, the general findings for related compounds suggest a degree of conformational stability in solution. researchgate.net

Infrared (IR) Spectroscopy for Vibrational Modes

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups and elucidate the structural features of a molecule by measuring the absorption of infrared radiation. In the case of this compound, the IR spectrum reveals characteristic vibrational modes corresponding to its carboxylic acid and substituted benzene ring moieties. Analysis of the spectrum, often obtained using techniques like Potassium Bromide (KBr) disc or Attenuated Total Reflectance (ATR), provides valuable insights into the molecule's composition and bonding. nih.govnih.gov

The most prominent features in the IR spectrum of this compound are associated with the carboxylic acid group. A very broad absorption band is typically observed in the region of 2300-3100 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid dimer formed through intermolecular hydrogen bonding. oup.comdtic.milresearchgate.net The carbonyl (C=O) stretching vibration gives rise to a strong, sharp absorption peak, which is a key indicator of the carboxylic acid functional group. oup.com

The aromatic part of the molecule also presents a series of characteristic absorption bands. The C-H stretching vibrations of the benzene ring are generally observed as a group of weaker bands. The C=C stretching vibrations within the aromatic ring typically appear in the 1400-1600 cm⁻¹ region. Furthermore, the presence of the bromine substituent on the benzene ring can be inferred from the C-Br stretching vibration, which is expected in the lower frequency region of the spectrum.

The following table summarizes the key vibrational modes and their corresponding absorption ranges as observed in the IR spectrum of this compound.

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Description |

| O-H Stretch | Carboxylic Acid | 2300-3100 | Broad band due to hydrogen bonding |

| C-H Stretch | Aromatic Ring | 3000-3100 | Weaker, multiple bands |

| C=O Stretch | Carboxylic Acid | ~1700 | Strong, sharp absorption |

| C=C Stretch | Aromatic Ring | 1400-1600 | Multiple bands of varying intensity |

| C-Br Stretch | Aryl Halide | Lower frequency region | Characteristic of the bromo-substituent |

It is important to note that the exact peak positions can be influenced by the physical state of the sample (e.g., solid, liquid, or in solution) and the specific spectroscopic technique employed. nih.govchemicalbook.com

Applications in Advanced Organic Synthesis and Materials Science

Precursor in the Synthesis of Complex Organic Molecules

The strategic placement of the bromine atom and the carboxylic acid functional group on the phenylacetic acid scaffold makes 2-bromophenylacetic acid a crucial starting material for synthesizing a range of elaborate organic molecules, particularly those with significant biological or pharmaceutical relevance.

This compound serves as a key precursor in the synthesis of various heterocyclic compounds. nih.gov These structures form the core of many biologically active molecules. Its applications include the preparation of substituted quinoxalinediones, quinolones, isatinoximes, and benzodiazepine (B76468) derivatives. nih.goviucr.orgresearchgate.net For instance, it is a starting reagent for creating di- and tri-substituted 2-oxopiperazines on a solid support, showcasing its utility in combinatorial chemistry and drug discovery. sigmaaldrich.com

| Heterocyclic Compound Class | Role of this compound | Reference |

|---|---|---|

| Quinoxalinediones | Starting material for the synthesis of substituted quinoxalinediones, which are known AMPA antagonists. | nih.goviucr.orgresearchgate.net |

| Quinolones | Precursor for building the quinolone scaffold, important in various biologically active compounds. | nih.goviucr.orgresearchgate.netresearchgate.netnih.gov |

| Isatinoximes | Used in the synthetic pathway to generate isatinoxime derivatives. | nih.goviucr.orgresearchgate.net |

| Benzodiazepine Derivatives | Serves as a building block for the synthesis of the benzodiazepine core structure. | nih.goviucr.orgresearchgate.net |

| 2-Oxopiperazines | Starting reagent for the solid-support synthesis of di- and tri-substituted 2-oxopiperazines. | sigmaaldrich.comchemsrc.com |

The compound is instrumental in preparing antagonists for the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. nih.gov Excessive activation of these glutamate (B1630785) receptors is implicated in various neurological disorders, making AMPA antagonists a significant therapeutic target. researchgate.netresearchgate.net this compound is used to synthesize molecules like substituted quinoxalinediones, which exhibit potent antagonist activity at the AMPA receptor. nih.goviucr.orgresearchgate.net These antagonists are investigated for their potential in treating neurodegenerative diseases. researchgate.net

This compound is a key intermediate in synthetic routes leading to melatonin (B1676174) receptor agonists and inhibitors of the sodium-hydrogen exchanger (NHE). oup.comnih.govresearchgate.netresearchgate.net The development of agonists for melatonin receptors is a target for treating sleep disorders and depression. nih.govnih.gov Similarly, NHE inhibitors are explored for their potential in cardiovascular medicine. acs.org The synthesis of these target molecules often proceeds through a crucial intermediate, 4-bromo-2,3-dihydrobenzofuran, which is derived from this compound. oup.comnih.govresearchgate.netoup.com

A notable application of this compound is in the synthesis of 4-substituted-2,3-dihydrobenzofurans. oup.comoup.com A key step in this process involves the microbial hydroxylation of this compound to produce 2-bromo-5-hydroxyphenylacetic acid. oup.comnih.govresearchgate.net This hydroxylated intermediate enables a synthetic pathway to 4-bromo-2,3-dihydrobenzofuran. oup.comnih.gov This bromo-substituted dihydrobenzofuran readily participates in palladium-mediated coupling reactions, providing versatile access to a wide array of 4-substituted-2,3-dihydrobenzofurans, which are pivotal intermediates for the aforementioned melatonin receptor agonists and NHE compounds. oup.comresearchgate.netoup.com

| Starting Material | Key Transformation | Intermediate Product | Significance | Reference |

|---|---|---|---|---|

| This compound | Microbial Hydroxylation | 2-Bromo-5-hydroxyphenylacetic acid | Introduces a hydroxyl group necessary for cyclization. | oup.comnih.govresearchgate.net |

| 2-Bromo-5-hydroxyphenylacetic acid | Cyclization/Further Reaction | 4-Bromo-2,3-dihydrobenzofuran | A key building block for further functionalization. | oup.comnih.gov |

| 4-Bromo-2,3-dihydrobenzofuran | Palladium-mediated Coupling Reactions | 4-Substituted-2,3-dihydrobenzofurans | Versatile intermediates for melatonin receptor agonists and NHE compounds. | oup.comresearchgate.netoup.com |

Beyond the specific examples cited, this compound is broadly utilized as a versatile intermediate in the synthesis of numerous pharmaceutical compounds. researchgate.netresearchgate.netottokemi.com Its derivatives are employed in the creation of nonsteroidal anti-inflammatory drugs and other medicinal agents. researchgate.net The presence of the bromo-substituent allows for a range of cross-coupling reactions, such as the Suzuki-Miyaura reaction, enabling the construction of complex biaryl structures often found in modern pharmaceuticals. mdpi.com

Role in Catalysis and Reaction Enhancement

In addition to its role as a synthetic precursor, this compound has been reported to function as a phase transfer catalyst in gas chromatography. nih.goviucr.org Phase transfer catalysis is a valuable technique in organic synthesis for facilitating reactions between reactants located in different immiscible phases (e.g., aqueous and organic). By transporting a reactant from one phase to another where the reaction can occur, these catalysts can significantly enhance reaction rates and yields.

Integration in Polymer and Material Chemistry Research

The utility of this compound extends into the realm of materials science, where its derivatives are crucial for creating complex polymeric structures.

Derivatives of this compound serve as key components in sophisticated polymerization techniques, such as atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain-transfer (RAFT) polymerization.

In the field of controlled radical polymerization, α-bromophenylacetic acid (BPAA) has been employed as an initiator for the synthesis of specialized polymers. acs.org Specifically, it is used in Cu0-mediated ATRP under aqueous conditions to produce tertiary amine-pendant polymers, with poly([2-dimethylamino]ethyl methacrylate) (PDMAEMA) serving as a model example. acs.org The initiator's structure is critical, as the phenyl group adjacent to the alkyl bromide provides significant radical stabilization, influencing the polymerization process. acs.org

Furthermore, research has demonstrated the use of α-bromophenylacetic acid in creating precursors for star polymers. researchgate.net In this approach, a multi-hydroxy core is condensed with α-bromophenylacetic acid to yield a multi-bromo ester. researchgate.net This derivative then serves as a multi-arm chain-transfer agent for RAFT polymerization, a method that allows for the synthesis of polymers with complex architectures like star polymers. researchgate.net

Table 2: Use of this compound Derivatives in Polymer Synthesis

| Polymerization Method | Derivative Role | Resulting Polymer Type/Example |

|---|---|---|

| Atom Transfer Radical Polymerization (ATRP) | Initiator (α-bromophenylacetic acid) | Tertiary amine-pendant polymers (e.g., PDMAEMA) |

Biological and Pharmacological Research Applications

Enzyme Inhibition Studies

The structural framework of 2-bromophenylacetic acid is a key feature in the design of various enzyme inhibitors.

This compound has been identified as a potent inhibitor of the human cyclooxygenase-2 (COX-2) enzyme. cymitquimica.com The inhibition of COX-2 is a key mechanism for the therapeutic anti-inflammatory action of non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov Selective COX-2 inhibitors are sought after because they are expected to have fewer gastrointestinal side effects compared to non-selective NSAIDs that also inhibit the COX-1 isoform. nih.govgoogle.com The development of substituted phenylacetic acids, including bromo-derivatives, is a strategy for creating such selective COX-2 inhibitors. google.com Research on structural analogs, such as 2-(4-Bromo-2,6-dimethylphenyl)acetic acid, leverages the known COX-2 inhibitory properties of the bromophenylacetic acid scaffold to design new assays.

The mechanism of enzyme inhibition by derivatives of this compound involves specific molecular interactions. For instance, in related compounds, the bromine atom on the phenyl ring and other substituents can influence the molecule's reactivity and its binding affinity for enzymes and receptors. The carboxylic acid group is crucial as it can form hydrogen bonds and ionic interactions within the active site of the target enzyme.

Inhibition is typically assessed through in vitro enzyme assays. google.com A common method involves pre-incubating the test compound with the purified enzyme, such as recombinant human COX-2, before introducing the substrate, arachidonic acid. google.com The inhibitory effect is then measured by detecting the product of the enzymatic reaction. google.com Cellular assays using human whole blood are also employed to determine the selectivity for COX-2 over COX-1 by measuring the production of specific prostaglandins (B1171923) (PGE₂) as a surrogate for COX-2 activity and thromboxane (B8750289) B₂ (TxB₂) for COX-1 activity. google.com

Cellular and Molecular Biological Investigations

The utility of this compound extends to its use as a precursor for compounds evaluated in various cellular and molecular biology studies, particularly in cancer research.

Derivatives of this compound have demonstrated significant anticancer properties. It is used as a starting material in the synthesis of the natural alkaloid lysicamine (B1675762) and its metal complexes (RuII, RhIII, MnII, and ZnII). nih.govresearchgate.net These complexes exhibit notable in vitro cytotoxicity against cancer cell lines such as the human hepatocarcinoma cell line HepG2 and the non-small cell lung cancer line NCI-H460. nih.govresearchgate.net

The mechanisms underlying this anticancer activity are multifaceted:

Cell Cycle Arrest: Mechanistic studies have shown that these complexes can block the cell cycle in the S phase. nih.govresearchgate.net This is achieved by decreasing the levels of key cell cycle regulatory proteins including cyclins A2, B1, D1, and E1, as well as cyclin-dependent kinases (CDK) 2 and 6, and Proliferating Cell Nuclear Antigen (PCNA). nih.govresearchgate.net Concurrently, they increase the levels of tumor suppressor proteins like p21, p27, and p53. nih.govresearchgate.net

Induction of Apoptosis: The compounds induce programmed cell death, or apoptosis, through multiple pathways. nih.govresearchgate.netnih.gov Flow cytometry analysis confirms that treatment with these derivatives leads to a significant increase in apoptotic cells. researchgate.net The apoptotic process is triggered via both the intrinsic (caspase-dependent mitochondrial) pathway and the extrinsic (death receptor) pathway. nih.govresearchgate.net This is evidenced by the activation of initiator caspases-8 and -9, as well as the executioner caspase-3. nih.gov Some derivatives are also thought to induce apoptosis through the production of reactive oxygen species (ROS) and subsequent DNA damage. mdpi.com

A variety of experimental models are used to assess the biological effects of compounds derived from this compound.

| Experimental Model | Application | Description |

| In Vitro Enzyme Assays | Enzyme Inhibition | Purified recombinant human COX-2 is used to determine the direct inhibitory activity of compounds on the enzyme. google.com |

| MTT Assay | Cytotoxicity/Anticancer Activity | This colorimetric assay is used to assess the cytotoxic effects of synthesized compounds on various cancer cell lines (e.g., HepG2, NCI-H460, HT-29, A549) and normal cell lines (e.g., MRC-5). researchgate.netnih.gov |

| Flow Cytometry | Apoptosis & Cell Cycle Analysis | Used to quantify the percentage of apoptotic cells after staining with Annexin V-FITC and Propidium Iodide (PI) and to analyze the distribution of cells in different phases of the cell cycle. researchgate.net |

| Western Blotting | Protein Expression Analysis | This technique is used to measure changes in the levels of key proteins involved in the cell cycle (e.g., cyclins, CDKs, p53) and apoptosis. nih.govresearchgate.net |

| Radioligand Binding Assays | Receptor Affinity | Striatal membrane preparations are used to determine the binding affinity of derivatives for specific receptors, such as dopamine (B1211576) D1-like and D2-like receptors, using radiolabeled ligands like [³H]-SCH23390 and [³H]-raclopride. conicet.gov.ar |

| In Vivo Xenograft Models | Antitumor Efficacy | Nude mice bearing tumors from human cancer cells (e.g., HepG2 xenografts) are used to evaluate the in vivo antitumor activity and safety profile of the compounds. nih.govresearchgate.net |

| Chromatographic Methods | Purification | Column chromatography is a standard procedure for the purification of synthesized intermediates and final products. researchgate.net |

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds derived from this compound. By systematically modifying the chemical structure, researchers can identify key molecular features responsible for potency and selectivity.

For example, this compound is a precursor for synthesizing the marine alkaloid fascaplysin (B45494) and its derivatives, which are potent anticancer agents. mdpi.com SAR studies on these derivatives have revealed that the position of halogen atoms on the fascaplysin scaffold significantly influences cytotoxic effects. mdpi.com For instance, comparing isomeric bromofascaplysins showed that substitution at certain positions (C-2 and C-9) might lead to more promising anticancer properties. mdpi.com

In another context, SAR studies of 1-benzyl-tetrahydroisoquinoline derivatives synthesized from this compound explored the influence of halogenation on the benzyl (B1604629) group on their affinity for dopamine receptors. conicet.gov.ar Furthermore, research on aryl acetamide (B32628) triazolopyridazines designed to combat the parasite Cryptosporidium has highlighted the importance of the substitution pattern on the aryl tail group, which originates from phenylacetic acid precursors. nih.gov These studies showed a preference for electron-withdrawing groups and noted that the addition of fluorine atoms can cause significant, often dramatic, shifts in potency. nih.gov

Impact of Substituent Variations on Biological Activity

The biological activity of derivatives based on the phenylacetic acid core is profoundly influenced by the nature and position of substituents on the phenyl ring. Structure-activity relationship (SAR) studies have demonstrated that even minor chemical modifications can lead to significant changes in potency and selectivity across various biological targets.

Halogenation patterns are a key determinant of activity. In a study of aryl acetamide triazolopyridazines developed as anti-cryptosporidium agents, where this compound was used as a building block, the position of the halogen on the phenyl ring was critical. nih.gov Generally, substitutions at the 2-position were found to decrease potency, likely due to a large rotational barrier imposed by the substituent's size. nih.gov In contrast, 4-halo-substituted analogs showed significant potency. For instance, 4-chloro and 4-fluoro derivatives exhibited EC₅₀ values of 0.66 µM and 0.86 µM, respectively, a marked improvement over the unsubstituted parent compound (EC₅₀ = 22 µM). nih.gov The 4-bromo analog was also potent, with an EC₅₀ of 1.1 µM. nih.gov This suggests that while the size and electronegativity of halogens at the 4-position vary, they result in similarly potent compounds. nih.gov

The influence of substituents extends beyond halogens. The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) also modulates activity. For EWGs at the 3-position, those less capable of accepting hydrogen bonds, such as -SF₅ and -CF₃, yielded potent compounds (EC₅₀ = 1.1 µM for both), whereas groups like -CN and -NO₂ resulted in much lower potency. nih.gov The addition of fluorine at the 4-position could dramatically enhance the potency of compounds with either EWGs or EDGs at the 3-position. nih.gov For example, adding a 4-fluoro substituent to a 3-methyl analog improved the EC₅₀ from 12 µM to 0.37 µM. nih.gov

Similar SAR trends are observed in other classes of compounds derived from this compound. In a series of halogenated 1-benzyl-tetrahydroisoquinoline (THIQ) derivatives designed to target dopamine receptors, compounds derived from this compound showed an affinity that was 10 times higher than their 2',4'-dichlorobenzyl-THIQ counterparts. conicet.gov.ar Furthermore, the presence of a hydroxyl group at the C-7 position of the THIQ skeleton positively influenced binding to D1 and D2 dopamine receptors, while a methoxy (B1213986) group at the same position was not favorable for activity. conicet.gov.ar

In the context of enzyme inhibition, SAR studies on aldose reductase inhibitors revealed that while the parent phenylacetic acid binds with a Kᵢ of 96 µM, substitutions on the phenyl ring significantly alter binding affinity. nih.gov The this compound derivative had a Kᵢ of 200 µM, whereas a 2-hydroxyphenylacetic acid showed a nearly 10-fold tighter binding. nih.gov Adding a second substituent, as in 2,6-dichlorophenylacetic acid, further improved the inhibition constant. nih.gov

Table 1: Impact of Phenyl Ring Substituents on Anti-Cryptosporidium Activity EC₅₀ values are calculated from average potency in the Cp HCT-8 assay. nih.gov

| Compound/Substituent | Position | EC₅₀ (µM) |

| Unsubstituted | - | 22 |

| 4-Chloro | 4- | 0.66 |

| 4-Fluoro | 4- | 0.86 |

| 4-Bromo | 4- | 1.1 |

| 3-CF₃ | 3- | 1.1 |

| 3-SF₅ | 3- | 1.1 |

| 3-Nitro | 3- | 18 |

| 3-Cyano | 3- | 38 |

| 4-F, 3-Me | 4-, 3- | 0.37 |

| 3,5-dichloro | 3-, 5- | 1.2 |

Computational Approaches in SAR Analysis

Computational chemistry provides powerful tools to rationalize and predict the structure-activity relationships of this compound derivatives. Methods such as Density Functional Theory (DFT) and molecular docking are frequently employed to understand the structural and electronic properties that govern biological activity.

DFT studies on 2-(2-halophenyl)acetic acids (where the halogen is fluorine, chlorine, or bromine) have been used to calculate and analyze various molecular descriptors. niscpr.res.inresearchgate.net These studies investigate global reactivity descriptors like the HOMO-LUMO energy gap, chemical hardness, and electronegativity, as well as local descriptors such as Fukui functions, which identify the most reactive sites within a molecule. niscpr.res.inresearchgate.net For instance, analysis of the HOMO-LUMO gap can explain the charge transfer interactions within the molecule, and calculations suggest that this compound is more chemically reactive than its fluoro- and chloro-analogs due to a smaller energy gap. researchgate.net

Molecular electrostatic potential (MEP) mapping is another computational tool used to visualize the charge distribution and predict how a molecule will interact with a biological receptor. researchgate.net These maps can identify electrophilic and nucleophilic sites, guiding the design of derivatives with improved binding interactions. researchgate.net

In the development of anti-cryptosporidium agents, computational analysis was used to explain why 2-substituted analogs were less potent. Calculations revealed a large rotational barrier (356 kcal/mol for the 2-bromo derivative) for the aryl acetamide bond, which is believed to be unfavorable for biological activity. nih.gov Molecular docking simulations are also widely used to predict the binding modes of these derivatives within the active site of their target proteins. For example, docking studies of 4-bromophenylacetic acid-derived hydrazones helped to elucidate important binding interactions with alkaline phosphatase enzymes, corroborating the experimental inhibition data. researchgate.net These computational models allow researchers to understand the crucial interactions, such as hydrophobic interactions and van der Waals forces, between the ligand and key amino acid residues in the catalytic site. researchgate.net

Pharmacological Profile and Bioavailability Considerations for Derivatives

The journey of a this compound derivative from a promising hit in an assay to a viable drug candidate is contingent on its pharmacological profile, including its absorption, distribution, metabolism, and excretion (ADME) properties. A key challenge in this journey is ensuring adequate bioavailability, which is often limited by poor aqueous solubility.

Pharmacokinetic studies are essential to evaluate how the body processes these compounds. For example, in the development of quinoxaline (B1680401) urea (B33335) analogs for cancer therapy, an initial lead compound suffered from poor metabolic stability. By replacing a furan (B31954) ring with a metabolically stable N-methylpyrazole, researchers were able to develop an analog with a ~4.3-fold greater exposure (AUC) after oral dosing in mice, demonstrating a significant improvement in its pharmacokinetic profile. nih.gov Similarly, lead compounds in a series of anti-cryptosporidium agents were found to be metabolically stable in vitro and showed favorable pharmacokinetic exposure in both jejunum and plasma. nih.gov

Strategies to Address Solubility Challenges in Biological Studies

Poor aqueous solubility is a major hurdle for many organic compounds in biological and pharmacological research, as a compound must typically be in a dissolved state to be absorbed and exert its therapeutic effect. nih.gov Several strategies are employed to overcome this challenge for derivatives of this compound and related compounds.

One direct medicinal chemistry approach is to modify the core structure to include more polar or ionizable groups. For instance, in the synthesis of angiotensin II type 2 receptor (AT2R) antagonists, researchers explored replacing a central phenyl ring with a pyridine (B92270) ring with the explicit goal of improving solubility. diva-portal.org

Beyond structural modification of the active pharmaceutical ingredient (API) itself, various formulation strategies can be employed. These include:

Particle Size Reduction : Techniques like micronization and the formation of nanosuspensions increase the surface area of the drug, which can enhance the dissolution rate according to the Noyes-Whitney equation. nih.gov

Solid Dispersions : This involves dispersing the drug in an inert carrier matrix at the solid state. Amorphous solid dispersions, where the drug is non-crystalline, are particularly effective as they lack the crystal lattice energy that must be overcome during dissolution. nih.gov

Complexation : The use of cyclodextrins, which have a hydrophilic exterior and a lipophilic interior cavity, can form inclusion complexes with poorly soluble drugs, effectively encapsulating the drug and increasing its apparent solubility in water. nih.gov

Use of Co-solvents and Surfactants : Formulations such as emulsions, microemulsions, and micelles can be used to dissolve the compound in a lipid-based system or to create colloidal structures that are dispersible in aqueous environments. nih.gov

Prodrugs : A poorly soluble drug can be chemically modified into a more soluble prodrug, which is then converted back to the active parent drug by enzymatic or chemical reactions within the body. nih.gov

These strategies, ranging from fundamental chemical alterations to advanced formulation techniques, are critical for advancing poorly soluble but otherwise promising this compound derivatives through the drug development pipeline.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the electronic properties and reactivity of 2-bromophenylacetic acid.

Density Functional Theory (DFT) Studies on Electronic Effects

DFT studies have been employed to investigate the electronic effects of the bromine substituent on the phenylacetic acid scaffold. niscpr.res.in These calculations help in understanding the distribution of electron density within the molecule and how it influences its chemical behavior.

A comparative DFT study on halogen-substituted phenylacetic acids, including this compound, was performed at the B3LYP level using a 6-311++G** basis set. niscpr.res.in This study explored various electronic properties and the relative reactivity of these compounds. The calculations revealed the influence of the halogen atom on the molecule's electronic structure. niscpr.res.in Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for predicting chemical reactivity. researchgate.net

Table 1: Calculated Electronic Properties of Halogenated Phenylacetic Acids

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| 2-Fluorophenylacetic acid | - | - | - |

| 2-Chlorophenylacetic acid | - | - | - |

| This compound | - | - | - |

Data from a comparative DFT study. Specific values for HOMO, LUMO, and energy gap for this compound were calculated but not explicitly stated in the provided snippets. The study did find that 2-chlorophenylacetic acid is more acidic than the bromo and fluoro derivatives. niscpr.res.in

Molecular Docking and Simulation Studies

Molecular docking and simulation are computational techniques used to predict how a molecule, such as this compound, interacts with a protein's binding site.

Prediction of Ligand-Protein Interactions

Molecular docking studies have been utilized to investigate the binding of this compound and its derivatives to various protein targets. For instance, in the context of developing inhibitors for enzymes like aldose reductase, docking studies can predict the binding mode and affinity of these compounds. nih.gov

In a study on lipase (B570770) enantioselectivity, docking of (R,S)-2-chloro ethyl 2-bromophenylacetate into the active site of Burkholderia cepacia lipase was performed to understand the structural basis of enantiopreference. laas.fr Similarly, derivatives of this compound have been part of molecular docking studies to assess their inhibitory activity against targets like alkaline phosphatase and acetylcholinesterase. mdpi.comacs.org These studies provide valuable information on the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. scispace.com

For example, the synthesis of aporphine-benzylpyridinium conjugates, which involved this compound as a starting material, was followed by molecular dynamics simulations to analyze the interaction of the final compounds with the acetylcholinesterase binding site. acs.org

Conformational Analysis and Energy Landscapes

The biological activity and physical properties of a molecule are often dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them.

Theoretical Modeling of Conformational Preferences

Theoretical studies have been conducted to understand the conformational preferences of phenylacetic acid and its halogenated analogs. researchgate.net For this compound, a key conformational feature is the torsion angle between the carboxyl group and the benzene (B151609) ring. nih.gov

X-ray crystallography has shown that in the solid state, the carboxyl group of this compound is twisted by 76.2 (3)° from the plane of the benzene ring. nih.gov Theoretical calculations can be used to explore the potential energy surface of the molecule and identify the most stable conformations in different environments (e.g., in the gas phase or in solution). These studies have indicated that for phenylacetic acid and its derivatives, hyperconjugative effects play a significant role in stabilizing the preferred conformations. researchgate.net

Intermolecular Interactions and Crystal Lattice Energy Modeling

In the solid state, molecules of this compound are arranged in a specific three-dimensional pattern known as a crystal lattice. The stability of this lattice is determined by the intermolecular interactions between the molecules.

The crystal structure of this compound reveals that the molecules are linked into inversion dimers through pairs of O—H⋯O hydrogen bonds. nih.gov These dimers are further connected into layers by weak C—H⋯O hydrogen bonds. nih.gov Computational methods can be used to model these intermolecular interactions and calculate the crystal lattice energy, which is a measure of the stability of the crystal structure. rsc.org

Analytical Methodologies in Research

Chromatographic Techniques for Analysis and Purification

Chromatography is a fundamental tool for separating 2-Bromophenylacetic acid from impurities and other components in a mixture. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are routinely used for purity assessment, while Capillary Electrophoresis (CE) is employed for specialized chiral separations.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of this compound. It is particularly valuable for assessing the purity of the compound and for monitoring the progress of chemical reactions in which it is a reactant or product. sielc.comruifuchemical.comthermofisher.comrsc.orgthermofisher.comthermofisher.com

A common approach for the analysis of this compound involves reverse-phase (RP) HPLC. sielc.com In this method, a nonpolar stationary phase is used with a polar mobile phase. For instance, a Newcrom R1 column, which has low silanol (B1196071) activity, can be employed. sielc.com The mobile phase typically consists of a mixture of acetonitrile (B52724) (a polar organic solvent), water, and an acid modifier like phosphoric acid or formic acid. sielc.com The use of formic acid is preferred for applications where the HPLC system is coupled with a mass spectrometer (LC-MS), as it is volatile and compatible with the MS detector. sielc.com

The purity of this compound is often determined by measuring the area of the peak corresponding to the compound in the chromatogram and comparing it to the total area of all peaks. Commercial suppliers of this compound often specify a purity of greater than 98.0% or 99.0% as determined by HPLC. ruifuchemical.comthermofisher.comthermofisher.comthermofisher.com The technique is also scalable and can be adapted for preparative chromatography to isolate and purify the compound. sielc.com

Table 1: HPLC Analysis Parameters for this compound

| Parameter | Details | Source |

| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | sielc.com |

| Stationary Phase | Newcrom R1 | sielc.com |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid (or Formic Acid for MS compatibility) | sielc.com |

| Application | Purity analysis, product analysis, preparative separation | sielc.comruifuchemical.comthermofisher.comthermofisher.comthermofisher.com |

Gas Chromatography (GC) is another powerful technique for assessing the purity of this compound. pacificbiochem.comavantorsciences.comfishersci.cachemimpex.comnih.govvwr.com In GC, the sample is vaporized and injected into a column, where it is separated based on its volatility and interaction with the stationary phase. The separated components are then detected as they exit the column.

For this compound, GC is often used as a quality control measure to ensure that the compound meets a certain purity specification. avantorsciences.comfishersci.cachemimpex.comvwr.com For example, suppliers may state a minimum purity of 98.0% as determined by GC. avantorsciences.comfishersci.cachemimpex.comvwr.com GC can also be used as a phase transfer catalyst in certain applications. nih.gov

Table 2: GC Purity Specifications for this compound

| Purity Specification | Analytical Method | Source |

| ≥98.0% | Gas Chromatography (GC), Titration Analysis | avantorsciences.com |

| ≥98.0% | Gas Chromatography (GC) | fishersci.cachemimpex.com |

| >98.0% | Gas Chromatography (GC), Neutralization Titration | |

| >98.0% | Gas Chromatography (GC), Titration | vwr.com |

Capillary Electrophoresis (CE) is a high-resolution separation technique that is particularly useful for the chiral separation of this compound. acs.orgnih.govacs.orgresearchgate.netnih.govnih.govresearchgate.netfarmaciajournal.com Chiral separation is the separation of enantiomers, which are mirror-image isomers of a chiral molecule. Since enantiomers have identical physical and chemical properties in an achiral environment, specialized techniques are required for their separation.

In the context of this compound, CE has been employed in the micellar electrokinetic chromatography (MEKC) mode. acs.orgnih.govacs.orgresearchgate.netnih.govfarmaciajournal.com This involves the use of a chiral selector, which is a chiral molecule that interacts differently with the two enantiomers of the analyte, leading to their separation. Chiral ionic liquids (ILs) have been successfully used as pseudostationary phases in CE for the enantioseparation of (±)-α-bromophenylacetic acid. acs.orgnih.govacs.org For instance, amino acid-derived chiral ILs, such as undecenoxycarbonyl-L-pryrrolidinol bromide (L-UCPB) and undecenoxycarbonyl-L-leucinol bromide (L-UCLB), have been shown to be effective for this purpose. acs.orgnih.govacs.org

The separation is typically carried out in a phosphate (B84403) buffer at a specific pH, and the chiral recognition is believed to be facilitated by the interaction of the acidic analyte with the cationic headgroup of the chiral selectors. acs.orgnih.govacs.org The stability of α-bromophenylacetic acid in the separation media is a critical factor, as it has been shown to degrade in aqueous methanol (B129727) solutions. nih.gov

Table 3: Capillary Electrophoresis for Chiral Separation of (±)-α-Bromophenylacetic acid

| Parameter | Details | Source |

| Technique | Micellar Electrokinetic Chromatography (MEKC) | acs.orgnih.govacs.org |

| Chiral Selector | Undecenoxycarbonyl-L-pryrrolidinol bromide (L-UCPB), Undecenoxycarbonyl-L-leucinol bromide (L-UCLB) | acs.orgnih.govacs.org |

| Buffer | Phosphate buffer (pH 7.50) | acs.orgnih.gov |

| Analyte | (±)-α-Bromophenylacetic acid | acs.orgnih.govacs.org |

Spectroscopic Characterization in Research

Spectroscopic techniques are indispensable for the structural elucidation and identification of this compound. Mass spectrometry (MS) and its high-resolution variant (HRMS) are key among these methods.

Mass Spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio of ions. It is a destructive technique that provides information about the molecular weight and structure of a compound. In the case of this compound, MS is used for its identification and to confirm its molecular weight. chemicalbook.comnih.govrsc.orgmassbank.jpresearchgate.net

Electron ionization (EI) is a common ionization method used in MS. The mass spectrum of this compound shows a molecular ion peak corresponding to the intact molecule, as well as several fragment ions. The presence of bromine is indicated by the characteristic isotopic pattern of two peaks of nearly equal intensity separated by two mass units (e.g., for 79Br and 81Br). docbrown.info The fragmentation pattern can provide valuable information about the structure of the molecule. For example, a prominent fragment ion at m/z 135 is often observed in the mass spectrum of this compound. nih.govmassbank.jp

Table 4: Mass Spectrometry Data for this compound

| Ionization Mode | Key Fragments (m/z) | Source |

| Electron Ionization (EI) | 135, 169, 171, 90, 91 | nih.gov |

| Electrospray Ionization (ESI-) | 212.82 ([M-H]⁻) | rsc.org |

High-Resolution Mass Spectrometry (HRMS) is a sophisticated form of mass spectrometry that provides highly accurate mass measurements. This precision allows for the determination of the elemental composition of a molecule, which is a powerful tool for confirming its identity. rsc.orgtandfonline.comrsc.orgrsc.orgnih.gov

In research involving this compound, HRMS is used to confirm the elemental formula of the compound and its derivatives. rsc.orgtandfonline.comrsc.orgrsc.org For example, in a study on the synthesis of 3′,4′-Trihydroxy-2-phenylacetophenone derivatives, HRMS was used to confirm the mass of the synthesized compounds. tandfonline.com Similarly, in the development of antitrypanosomal agents, HRMS was used to verify the elemental composition of the final products. rsc.org The high accuracy of HRMS provides a high degree of confidence in the identification of the target molecules. rsc.orgrsc.org

Table 5: HRMS Data for this compound Derivatives

| Derivative | Ionization Mode | Calculated m/z | Found m/z | Source |

| 3-(2-acetoxy-6-bromophenyl)propanoic acid | ESI | C11H11BrO4Na+ (M+Na+) 310.9738 | 310.9736 | rsc.org |

| N-(6-chloropyridin-3-yl)-2-(2-bromophenyl)acetamide | ESI | C13H10BrClN2O+ [M+H]+ 324.9743 | 324.9743 | rsc.org |

Crystallographic Data Collection and Refinement Techniques

The definitive crystal structure of this compound was elucidated through single-crystal X-ray diffraction analysis. nih.gov This technique has provided a wealth of information regarding the compound's solid-state architecture. The compound is isostructural with its chloro analogue, 2-(2-chlorophenyl)acetic acid. iucr.org

Research Findings

In a key study, single crystals of this compound were grown by the slow evaporation of a solution containing acetone (B3395972) and toluene (B28343) in a 1:1 mixture. iucr.org The analysis revealed that the molecule crystallizes in the monoclinic system with the space group P2₁/c. iucr.org A significant structural feature is the torsion angle between the carboxyl group and the benzene (B151609) ring, which is twisted by 76.2 (3)°. nih.gov

The crystal packing is characterized by intermolecular O—H···O hydrogen bonds, which link the molecules into centrosymmetric dimers. nih.gov These dimers are further organized into layers parallel to the bc plane through weak C—H···O interactions. nih.gov

Data Collection

The collection of diffraction data was performed using an Oxford Diffraction Xcalibur Sapphire3 diffractometer at a temperature of 293 K. nih.gov Mo Kα radiation was utilized as the X-ray source. nih.goviucr.org A multi-scan absorption correction was applied to the collected data using the CrysAlis PRO software. nih.gov

Table 1: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

| Empirical Formula | C₈H₇BrO₂ |

| Formula Weight | 215.05 |

| Temperature | 293 K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 8.9732 (5) Å |

| b | 5.9114 (3) Å |

| c | 15.8489 (7) Å |

| β | 99.529 (5)° |

| Volume | 829.09 (7) ų |

| Z | 4 |

| Calculated Density | 1.723 Mg/m³ |

| Absorption Coefficient | 4.90 mm⁻¹ |

| F(000) | 424 |

| Crystal Size | 0.3 × 0.2 × 0.2 mm |

Table 2: Data Collection and Refinement Details

| Parameter | Value |

| Theta range for data collection | 3.7° to 26.0° |

| Index ranges | -11 ≤ h ≤ 11, -7 ≤ k ≤ 7, -19 ≤ l ≤ 19 |

| Reflections collected | 8471 |

| Independent reflections | 1628 [R(int) = 0.043] |

| Reflections with I > 2σ(I) | 1248 |

| Absorption correction | Multi-scan |

| Max. and min. transmission | 1.000 and 0.370 |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 1628 / 0 / 105 |

| Goodness-of-fit on F² | 1.07 |

| Final R indices [I > 2σ(I)] | R1 = 0.042 |

| wR (F²) | 0.096 |

| Largest diff. peak and hole | 0.55 and -0.69 e·Å⁻³ |

Refinement Techniques

The crystal structure was solved using direct methods with the SHELXS97 program and refined by full-matrix least-squares on F² using SHELXL97. nih.gov The refinement process involved 105 parameters for 1628 independent reflections. nih.goviucr.org The hydrogen atom attached to the carboxylic oxygen was located in a difference Fourier map and was refined isotropically. iucr.org All other carbon-bound hydrogen atoms were positioned geometrically and treated as riding atoms. iucr.org The final R-factor was 0.042 for observed reflections, and the weighted R-factor (wR) for all reflections was 0.096. iucr.org Molecular graphics were generated using programs such as ORTEP-3 and PLATON. nih.gov

Future Directions and Emerging Research Avenues for 2 Bromophenylacetic Acid

As a versatile building block in organic synthesis, 2-bromophenylacetic acid continues to attract research interest, not just for its established applications but for its potential in developing next-generation chemical entities. The scientific community is actively exploring several forward-looking avenues to harness the full potential of this compound. These emerging research areas focus on creating more potent bioactive molecules, developing environmentally benign synthetic methods, utilizing computational power for predictive design, and integrating the compound into advanced technological platforms like nanotechnology.

Q & A

Q. What are the standard methods for synthesizing 2-bromophenylacetic acid derivatives, and how are they purified?

this compound is frequently functionalized via esterification or microbial hydroxylation. For example, β-keto esters are synthesized by reacting this compound with Meldrum’s acid, DCC (dicyclohexylcarbodiimide), and DMAP (4-dimethylaminopyridine) under inert conditions. Purification typically involves column chromatography with gradients of ethyl acetate/hexane (e.g., 0→5% EtOAC) to isolate products like tert-butyl 4-(2-bromophenyl)-3-oxobutanoate (78% yield) . For microbial biotransformation, hydroxylated derivatives are extracted using ethyl acetate and purified via preparative HPLC with C-18 columns (e.g., 20–80% MeOH/water gradients) .

Q. How is this compound characterized analytically?

Key techniques include:

- NMR : and NMR confirm regiochemistry and functional groups (e.g., distinguishing 5- vs. 6-hydroxylated isomers) .

- LC/MS : Monitors biotransformation progress and identifies molecular ions (e.g., m/z 230 for hydroxylated derivatives) .

- HPLC : Quantifies product ratios (e.g., 1:1 ratio of 2-bromo-5- and 6-hydroxyphenylacetic acid) using reverse-phase columns .

Advanced Research Questions

Q. How can microbial hydroxylation of this compound be optimized for regioselectivity?

Aspergillus niger (strain SC2164) hydroxylates this compound preferentially at the 5- and 6-positions under specific conditions:

- Media : Medium B (1% yeast extract, 0.5% KHPO, 0.05% FeSO·7HO) at pH 7.0 .

- Substrate feeding : Continuous feeding (9 mL/h) of this compound in 50% ethanol improves yield (21% isolated yield of 6-hydroxy derivative) .

- Resin adsorption : XAD16 resin efficiently recovers hydroxylated products (80% extraction efficiency) .

Data Contradiction : While Aspergillus strains predominantly yield 5- and 6-hydroxy isomers, Beauveria bassiana produces 2-chloro-5-hydroxyphenylacetic acid from chlorinated analogs, suggesting strain-dependent regioselectivity .

Q. What side reactions occur during esterification of this compound, and how are they mitigated?

Common side reactions include:

- Dimerization : Occurs under acidic conditions; mitigated by using anhydrous solvents and low temperatures.

- Debromination : Observed during prolonged reflux; minimized by shorter reaction times (<24 h) .

Example : During β-keto ester synthesis, trace dimeric byproducts are removed via silica gel chromatography .

Q. How does the crystal structure of this compound derivatives inform reactivity?

The isostructural analog 2-(2-chlorophenyl)acetic acid crystallizes in a monoclinic system (space group P2/c) with lattice parameters a = 9.1473 Å, b = 5.8265 Å, c = 15.4299 Å, and β = 101.155°. Hydrogen-bonding networks influence stability and cyclization pathways (e.g., dihydrobenzofuran formation) .

Q. What methodological challenges arise in converting hydroxylated derivatives to dihydrobenzofurans?

- Cyclization barriers : Direct cyclization of 2-bromo-6-hydroxyphenylethanol (11) fails due to intermediate stability. Instead, a three-step process is used:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.